1-Phenylethyl propionate

Description

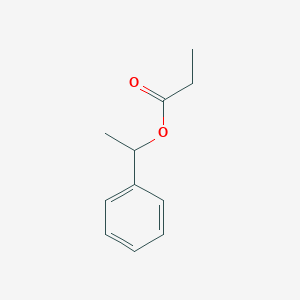

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQNYOXLZQQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047091 | |

| Record name | 1-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity, floral, sweet, green odour | |

| Record name | alpha-Methylbenzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 92.00 °C. @ 5.00 mm Hg | |

| Record name | 1-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Methylbenzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.002-1.009 | |

| Record name | alpha-Methylbenzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-45-6 | |

| Record name | 1-Phenylethyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBENZYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A62A7WWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethyl Propionate (CAS 120-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylethyl propionate (B1217596) (CAS 120-45-6), an ester recognized for its distinct sensory properties and versatile applications. This document collates critical data on its chemical and physical properties, synthesis, analytical methods, applications, and safety protocols to support research and development activities.

Chemical and Physical Properties

1-Phenylethyl propionate is a colorless to pale yellow liquid.[1] It is characterized by a sweet, fruity, and floral aroma, often associated with gardenia and jasmine.[2][3] This compound is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol (B145695) and ether.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 120-45-6 | [1][2][5] |

| IUPAC Name | 1-phenylethyl propanoate | [6][7] |

| Synonyms | α-Methylbenzyl propionate, Styrallyl propionate | [1][5][7] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][5] |

| Molecular Weight | 178.23 g/mol | [5][7][8] |

| InChI Key | WCIQNYOXLZQQMU-UHFFFAOYSA-N | [1][6][7] |

| FEMA Number | 2689 | [1][5][7] |

| EC Number | 204-397-3 | [8][9] |

| Physical Properties | ||

| Appearance | Clear, colorless to pale yellow liquid | [1][5][8] |

| Odor | Fruity, floral, sweet, green | [2][7][9] |

| Density | ~1.006 - 1.007 g/cm³ at 20-25°C | [5][8][] |

| Boiling Point | 90-91°C at 5 mmHg; ~229-230°C at 760 mmHg | [2][5][11] |

| Melting Point | -60°C | [8][][11] |

| Flash Point | 94.4 - 106°C | [8][][11] |

| Refractive Index (n20/D) | 1.488 - 1.492 | [5] |

| Water Solubility | 0.04 g/L (40 mg/L) at 20°C | [2][9] |

| Vapor Pressure | 0.0693 mmHg at 25°C | [9] |

| Computed Properties | ||

| XLogP3 | 2.5 | [7][9] |

| Topological Polar Surface Area | 26.3 Ų | [2][7] |

| Rotatable Bond Count | 4 | [2] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the esterification of 1-phenylethanol (B42297) with propanoic acid.[1] This reaction is typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification (General Methodology)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis based on the Fischer esterification principle can be described as follows:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, equimolar amounts of 1-phenylethanol and propanoic acid are added. A suitable solvent that forms an azeotrope with water, such as toluene (B28343) or hexane (B92381), is used as the reaction medium.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is carefully added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product side.

-

Monitoring: The reaction progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of reactants.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized by washing with a weak base solution (e.g., sodium bicarbonate solution). The organic layer is then washed with brine to remove residual water-soluble impurities.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure. Final purification is typically achieved by fractional distillation under vacuum to yield high-purity this compound.

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Applications in Research and Industry

This compound is a versatile compound with applications spanning multiple industries, primarily due to its favorable aromatic properties.

-

Fragrance and Cosmetics: It is a widely used ingredient in perfumes, personal care products, and cosmetics.[2][5] Its sweet, floral scent is valuable in creating complex fragrances for products like lotions and creams, where it can also serve as an emollient.[5]

-

Food and Flavor: As a food additive (FEMA 2689), it imparts pleasant fruity and floral notes to baked goods, beverages, and candies.[5][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[7]

-

Pharmaceuticals: In the pharmaceutical industry, it can be used as a solvent or carrier for active ingredients and serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5]

-

Organic Synthesis: In a research context, it is utilized as a building block and reagent in organic synthesis to develop new compounds.[5]

Analytical Methodologies

The quality control and characterization of this compound rely on standard analytical techniques to ensure purity and confirm identity.

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent) is suitable for separation.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of ~80°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min up to a final temperature of ~250°C, held for 5-10 minutes. (Note: This program should be optimized for the specific instrument and column).

-

-

Data Analysis: The purity is determined by calculating the peak area percentage. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram. Commercial grades typically have a purity of 98-100%.[5]

Spectroscopic Data: Structural elucidation and confirmation are performed using various spectroscopic methods. Data for this compound is available in spectral databases.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in identification.[12]

-

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[7]

Caption: A typical analytical workflow for the quality control of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [6][13] |

| H315 | Causes skin irritation. | [6][13] | |

| H319 | Causes serious eye irritation. | [6][13] | |

| H335 | May cause respiratory irritation. | [6][13] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |

-

Handling: Use in a well-ventilated area.[14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[13][14] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[2][] Keep containers tightly closed when not in use.[] The compound is stable under normal storage temperatures and pressures.[2][8]

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[14] For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.[14]

This guide is intended for informational purposes for a professional audience and should not replace a formal safety assessment or a detailed Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 120-45-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 120-45-6 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 120-45-6 [sigmaaldrich.com]

- 7. This compound | C11H14O2 | CID 8432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 12. This compound(120-45-6) 1H NMR [m.chemicalbook.com]

- 13. aaronchem.com [aaronchem.com]

- 14. echemi.com [echemi.com]

Synthesis of 1-Phenylethyl Propionate from 1-Phenylethanol: A Technical Guide

Introduction

1-Phenylethyl propionate (B1217596) is a valuable ester recognized for its pleasant, fruity, and floral aroma, leading to its application in the fragrance and flavoring industries. Beyond its sensory characteristics, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary synthetic routes for producing 1-phenylethyl propionate from 1-phenylethanol (B42297), tailored for researchers, scientists, and professionals in drug development. The guide details chemical and enzymatic methodologies, presenting experimental protocols and comparative data to inform process selection and optimization.

Chemical Synthesis Methodologies

Traditional chemical methods for ester synthesis, such as Fischer esterification and acylation with acyl chlorides, are widely applicable for the production of this compound. These methods are valued for their high conversion rates and scalability.

Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 1-phenylethanol is reacted with propionic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction is a reversible equilibrium, which can be driven toward the product side by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3]

Reaction Mechanism: The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[3]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylethanol (1.0 equiv.), propionic acid (1.5 equiv.), and a suitable solvent such as toluene (B28343) (to facilitate azeotropic water removal).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 110-120°C in toluene) with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water to gauge reaction progress. The reaction is typically run for 4-8 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted propionic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Acylation with Propionyl Chloride

Acylation using an acyl chloride, such as propionyl chloride, offers a more reactive and often faster alternative to Fischer esterification. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct.[4] This method is generally irreversible and proceeds to high yields.

Experimental Protocol: Acylation with Propionyl Chloride

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1-phenylethanol (1.0 equiv.) and a base such as pyridine or triethylamine (1.1 equiv.) in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) under a nitrogen atmosphere.

-

Reagent Addition: Cool the mixture in an ice bath to 0°C. Add propionyl chloride (1.05 equiv.), dissolved in the same solvent, dropwise from the dropping funnel while maintaining the temperature below 5°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude ester by vacuum distillation.

-

Enzymatic Synthesis Methodology

Biocatalysis, particularly using lipases, presents a green and highly selective alternative for ester synthesis.[5] Lipases can operate under mild conditions and exhibit high enantioselectivity, which is crucial when chiral products are desired.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely used due to their stability, reusability, and high activity in non-aqueous media.[6][7] The enzymatic synthesis of this compound can be achieved via direct esterification with propionic acid or, more commonly, through transesterification with a propionate ester like ethyl or vinyl propionate. Transesterification with vinyl propionate is effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.[8]

Reaction Mechanism: The lipase-catalyzed reaction typically follows a Ping-Pong Bi-Bi mechanism. The enzyme's active site (serine hydrolase) first reacts with the acyl donor (e.g., vinyl propionate) to form an acyl-enzyme intermediate, releasing the alcohol portion of the donor (vinyl alcohol). Subsequently, 1-phenylethanol binds to the acylated enzyme and attacks the acyl group, forming the final ester product (this compound) and regenerating the free enzyme.

Experimental Protocol: Novozym 435-Catalyzed Transesterification

-

Reaction Setup: To a screw-capped vial, add 1-phenylethanol (1.0 equiv.), an acyl donor such as vinyl propionate (1.5-3.0 equiv.), and a suitable organic solvent (e.g., n-hexane or toluene).[8][9]

-

Enzyme Addition: Add the immobilized lipase (B570770), Novozym 435 (typically 10-40 mg/mL of reaction volume).[8]

-

Reaction Execution: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C) for 24-48 hours.[8]

-

Workup and Purification:

-

Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

-

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic method depends on factors such as desired yield, purity requirements, cost, and environmental considerations. The following table summarizes typical reaction parameters for the synthesis of 1-phenylethyl esters.

Note: Data for enzymatic synthesis is adapted from the closely related synthesis of 1-phenylethyl acetate, which serves as a reliable benchmark for reaction conditions and expected yields.[8]

| Parameter | Fischer Esterification | Acylation with Propionyl Chloride | Enzymatic Synthesis (Novozym 435) |

| Acylating Agent | Propionic Acid | Propionyl Chloride | Vinyl Propionate / Ethyl Propionate |

| Catalyst | H₂SO₄, p-TsOH | None (Base used as scavenger) | Novozym 435 (Lipase) |

| Solvent | Toluene, Hexane, or excess alcohol | Dichloromethane, Diethyl Ether | n-Hexane, Toluene |

| Temperature | 80-120°C (Reflux) | 0°C to Room Temperature | 40-60°C |

| Reaction Time | 4-12 hours | 1-4 hours | 24-72 hours |

| Typical Yield | 60-80% | >90% | 40-65% (often for kinetic resolution) |

| Key Advantages | Low-cost reagents, scalable | High yield, fast reaction | High selectivity, mild conditions, green |

| Key Disadvantages | Reversible, harsh conditions | Corrosive reagent, byproduct disposal | Slower reaction, higher catalyst cost |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Fischer Esterification Reaction Pathway.

Caption: Lipase-Catalyzed Transesterification Pathway.

Caption: General Experimental Workflow for Synthesis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 9. researchgate.net [researchgate.net]

The Enigmatic Presence of 1-Phenylethyl Propionate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1-phenylethyl propionate (B1217596), a volatile organic compound with a characteristic floral and fruity aroma, and its natural occurrence in plants. Due to the limited specific research on this compound, this document also explores related biosynthetic pathways and standard analytical methodologies relevant to its study.

Introduction to 1-Phenylethyl Propionate

This compound (also known as styralyl propionate or α-methylbenzyl propionate) is a carboxylic ester with the chemical formula C₁₁H₁₄O₂. It is recognized for its pleasant fruity, floral, and sweet green odor. While its isomer, 2-phenylethyl propionate, is more widely studied and documented in plant volatiles, this compound has been reported in a select number of plant species, contributing to their characteristic aroma profiles. The study of such volatile esters is crucial for understanding plant-insect interactions, flavor and fragrance chemistry, and for the potential discovery of novel bioactive compounds.

Natural Occurrence in Plants

| Plant Family | Species | Common Name | Plant Part(s) |

| Lamiaceae | Mentha species | Mint | Not specified |

| Passifloraceae | Passiflora edulis | Passionfruit | Fruit |

| - | - | Beer (from plant-derived materials) | - |

Biosynthesis of this compound in Plants: A Putative Pathway

While the specific biosynthetic pathway for this compound has not been elucidated, it is hypothesized to be derived from the well-established phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites. The proposed pathway involves the conversion of the amino acid L-phenylalanine into 1-phenylethanol (B42297), which is then esterified to form this compound.

The key steps are likely as follows:

-

L-Phenylalanine serves as the initial precursor.

-

Through a series of enzymatic reactions, L-phenylalanine is converted to acetophenone (B1666503) .

-

Acetophenone reductase then reduces acetophenone to 1-phenylethanol .

-

Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of 1-phenylethanol with propanoyl-CoA to yield This compound .

Experimental Protocols for Analysis

The identification and quantification of volatile compounds like this compound in plant matrices are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

General Experimental Workflow for Volatile Analysis

The following diagram illustrates a typical workflow for the analysis of plant volatiles.

Enantiomers of 1-Phenylethyl propionate and their properties

An In-depth Technical Guide to the Enantiomers of 1-Phenylethyl Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl propionate, a chiral ester, is a significant contributor to the fragrance and flavor industries, prized for its pleasant fruity and floral aroma. As with many chiral molecules, the individual enantiomers, (R)- and (S)-1-phenylethyl propionate, can exhibit distinct sensory and biological properties. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these enantiomers, including detailed experimental protocols and quantitative data to support research and development in areas such as fragrance chemistry, food science, and pharmacology.

Introduction

This compound, also known by synonyms such as styrallyl propionate, possesses a chiral center at the α-carbon of the ethyl group, giving rise to two enantiomers: (R)-1-phenylethyl propionate and (S)-1-phenylethyl propionate. While the racemic mixture is widely used, the isolation and characterization of the individual enantiomers are crucial for understanding their specific contributions to aroma and for exploring their potential differential biological activities. Enantiomers of a chiral compound can have remarkably different interactions with chiral biological receptors, such as olfactory receptors or enzyme active sites, leading to variations in scent perception and physiological response.

Physicochemical Properties

The general physical and chemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers, particularly their optical rotation, are essential for their identification and characterization.

| Property | Racemic this compound | (R)-1-Phenylethyl Propionate | (S)-1-Phenylethyl Propionate |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol | 178.23 g/mol |

| Appearance | Colorless liquid[1] | - | - |

| Odor | Fruity, floral, sweet, green[1][2] | - | - |

| Boiling Point | 91-92 °C @ 5 Torr[1] | - | - |

| Density | ~1.007 g/cm³ @ 20 °C | - | - |

| Refractive Index | ~1.497 | - | - |

| Solubility | Insoluble in water; soluble in organic solvents and oils[1][2] | - | - |

| Specific Optical Rotation | 0° (racemic mixture) | Data not available in searched literature | Data not available in searched literature |

Synthesis and Enantioselective Separation

The preparation of enantiomerically enriched or pure this compound typically involves two main strategies: enantioselective synthesis or the resolution of a racemic mixture. A common and effective method is the enzymatic kinetic resolution of the precursor, (±)-1-phenylethanol, followed by esterification.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol and Subsequent Esterification

This protocol describes a widely used method for obtaining enantiomerically enriched 1-phenylethanol, which can then be esterified to the corresponding propionate enantiomer. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation.

Materials:

-

(±)-1-Phenylethanol

-

Vinyl propionate (acyl donor)

-

Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Hexane (or other suitable organic solvent)

-

Propionyl chloride or propionic anhydride

-

Pyridine or other suitable base

-

Dichloromethane (or other suitable solvent for esterification)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Workflow for Synthesis and Separation:

Caption: Workflow for the synthesis and separation of this compound enantiomers.

Procedure:

-

Enzymatic Kinetic Resolution:

-

In a round-bottom flask, dissolve (±)-1-phenylethanol in hexane.

-

Add vinyl propionate as the acyl donor. The molar ratio of acyl donor to alcohol may need to be optimized.

-

Add the immobilized lipase (e.g., Novozym 435). The amount of enzyme will depend on the scale of the reaction and the activity of the lipase preparation.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Once the desired conversion is reached, remove the immobilized enzyme by filtration.

-

-

Separation of Products:

-

Wash the filtered solution with a suitable aqueous solution (e.g., dilute sodium bicarbonate) to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting mixture, containing unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl propionate, can be separated by silica gel column chromatography.

-

-

Esterification of (S)-1-Phenylethanol:

-

Dissolve the purified (S)-1-phenylethanol in a suitable solvent such as dichloromethane.

-

Add a base, such as pyridine, to act as a scavenger for the HCl that will be generated.

-

Cool the mixture in an ice bath and slowly add propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Perform an aqueous workup to remove the pyridinium (B92312) hydrochloride and any excess reagents.

-

Dry the organic layer, concentrate it, and purify the resulting (S)-1-phenylethyl propionate by column chromatography or distillation.

-

Chiral Analysis

The enantiomeric purity of this compound and its precursor alcohol is critical and is typically determined using chiral chromatography.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Astec® CHIRALDEX™ B-PM or similar).

Analytical Workflow:

Caption: Workflow for chiral GC analysis of this compound enantiomers.

Typical GC Conditions for Precursor Alcohol (1-Phenylethanol):

-

Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness

-

Oven Temperature: 120 °C (isothermal)

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Carrier Gas: Helium at a constant pressure (e.g., 24 psi)

-

Injection: 1 µL of a ~3 mg/mL solution in methanol, with a split ratio of 80:1

Note: These conditions are for the precursor alcohol and would need to be optimized for the analysis of this compound enantiomers. The ester will have a different retention time, and the temperature program may need to be adjusted to achieve baseline separation of the enantiomers.

Olfactory and Biological Properties

Similarly, the biological activities of the individual enantiomers have not been extensively studied. It is known that the racemic compound is used as a fragrance ingredient and a flavoring agent.[1][3] Some related phenethyl compounds have been investigated for various biological activities, including potential cytotoxicity against cancer cell lines, but specific data for the enantiomers of this compound are lacking.[4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways associated with the biological or olfactory effects of the enantiomers of this compound. Olfactory perception is mediated by a large family of G-protein coupled receptors (GPCRs) in the olfactory epithelium. The differential binding of the (R) and (S) enantiomers to these chiral receptors would be the basis for any differences in perceived scent. Further research is needed to identify the specific olfactory receptors that interact with these molecules.

Conclusion

The enantiomers of this compound represent an important area for further research, particularly in the fields of sensory science and pharmacology. While methods for their synthesis and separation can be logically derived from established protocols for similar chiral molecules, there is a clear need for detailed characterization of the individual enantiomers. Future studies should focus on determining the specific optical rotation, characterizing the distinct odor profiles and thresholds, and investigating the differential biological activities of (R)- and (S)-1-phenylethyl propionate. This knowledge will not only enhance our understanding of structure-activity relationships in olfaction but also unlock the potential for more refined applications of these chiral compounds in various industries.

References

An In-depth Technical Guide to 1-Phenylethyl Propionate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl propionate (B1217596), also known as styrallyl propionate, is a significant ester in the flavor and fragrance industries, valued for its characteristic sweet, fruity, and floral aroma. This technical guide provides a comprehensive overview of its discovery, history, chemical and physical properties, synthesis methodologies, and analytical procedures. While the precise date of its initial synthesis remains obscure, its emergence is situated within the broader context of the development of synthetic flavor and fragrance esters in the latter half of the 19th century. This document details a classic Fischer esterification protocol for its preparation and outlines modern analytical techniques for its characterization, serving as a valuable resource for professionals in chemical research and product development.

Introduction

1-Phenylethyl propionate (CAS No. 120-45-6) is an organic ester recognized for its pleasant and complex aroma profile, often described as fruity, floral, sweet, and green.[1][2] This unique scent has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[3] Additionally, it serves as a flavoring agent in various food products, including candies, baked goods, and beverages.[3] Beyond its sensory applications, this compound also finds utility in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3]

History and Discovery

The precise date of the discovery and the identity of the original synthesizer of this compound are not well-documented in publicly available literature. However, the history of synthetic flavor and fragrance esters dates back to the mid-19th century. The Great Exhibition of 1851 in London is often cited as a key event that showcased early artificial fruit flavors, which were primarily simple esters. The development of organic chemistry during this period enabled the synthesis of a wide array of aromatic compounds, leading to the growth of the flavor and fragrance industry.

It is highly probable that this compound was first synthesized in a laboratory setting during the late 19th or early 20th century, as chemists systematically explored esterification reactions between various alcohols and carboxylic acids to create novel aroma compounds. The common method for its preparation is the direct esterification of 1-phenylethanol (B42297) with propionic acid, a classic reaction known as Fischer esterification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[4] |

| Molecular Weight | 178.23 g/mol | PubChem[4] |

| CAS Number | 120-45-6 | PubChem[4] |

| Appearance | Colorless liquid | The Good Scents Company |

| Odor | Fruity, floral, sweet, green | PubChem[4] |

| Boiling Point | 91-92 °C at 5 mmHg | ChemicalBook |

| Melting Point | -60 °C | Henan Fengda Chemical Co.,Ltd.[2] |

| Density | 1.007 g/cm³ at 20 °C | Henan Fengda Chemical Co.,Ltd.[2] |

| Refractive Index | 1.497 at 20 °C | Henan Fengda Chemical Co.,Ltd.[2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | PubChem[4] |

| Vapor Pressure | 0.0693 mmHg at 25 °C | Henan Fengda Chemical Co.,Ltd.[2] |

| Flash Point | 202 °F (94.4 °C) | Henan Fengda Chemical Co.,Ltd.[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and historically significant method for preparing this compound is the Fischer esterification of 1-phenylethanol with propionic acid, using a strong acid as a catalyst.

Reaction Scheme:

Caption: Fischer esterification of 1-phenylethanol and propionic acid.

Materials:

-

1-Phenylethanol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-phenylethanol and a molar excess of propionic acid (typically 1.5 to 2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for the identification and purity assessment of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

Dilute a small amount of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) before injection into the GC-MS system.

Expected Results:

The gas chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and key fragment ions, which can be compared to a reference library for positive identification.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from the synthesis of this compound to its final application.

References

1-Phenylethyl Propionate: A Comprehensive Safety and Toxicology Profile

FOR IMMEDIATE RELEASE

[City, State] - A comprehensive technical guide on the safety and toxicology of 1-Phenylethyl propionate (B1217596) (CAS No. 120-45-6), a widely used fragrance and flavoring agent, has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document synthesizes available data on its toxicological profile, including acute toxicity, genotoxicity, skin sensitization, and repeated dose toxicity, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

Executive Summary

1-Phenylethyl propionate, also known as styrallyl propionate, is generally considered to have a low order of toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1]. The U.S. Food and Drug Administration (FDA) has approved it as a synthetic flavoring substance and adjuvant for direct addition to food[2]. While some data gaps exist, particularly for inhalation toxicity and chronic toxicity, the available evidence from oral, dermal, and in vitro studies, often supported by read-across data from structurally similar compounds, provides a robust basis for its safety assessment under current use conditions.

Acute Toxicity

Acute toxicity studies indicate that this compound is of low toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4000 mg/kg bw | [3][4] |

| LD50 | Rat | Oral | 4,500 mg/kg (males), 4,400 mg/kg (females) | [5] |

| LD50 | Rabbit | Dermal | > 2,000-5,000 mg/kg bw | [5] |

| LD50 | Rabbit | Dermal | > 5 g/kg | [3][4][6] |

Experimental Protocol: Acute Oral Toxicity (Rat)

The acute oral toxicity was determined based on studies consistent with standard guidelines. Although the specific guideline for the 4000 mg/kg value is not explicitly stated in all sources, the methodology generally involves the administration of a single high dose to a group of rats. For the study reporting sex-specific LD50 values, the protocol would have involved separate groups of male and female rats. The animals are observed for a period, typically 14 days, for signs of toxicity and mortality. A post-mortem examination of the animals is also conducted. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Genotoxicity

This compound is not considered to be genotoxic. In vitro studies have shown no evidence of mutagenic or clastogenic activity.

| Assay | System | Activation | Result | Reference |

| BlueScreen Assay | - | - | Negative for cytotoxicity and genotoxicity | [7] |

| In Vitro Micronucleus Test | - | With and without S9 | Non-clastogenic | [7] |

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay designed to detect substances that induce chromosome damage. In this test, cultured mammalian cells are exposed to the test substance, in this case, this compound, both with and without an external metabolic activation system (S9 mix). The S9 mix is used to simulate the metabolic processes that occur in the liver. After exposure, the cells are treated with a cytokinesis-blocking agent to allow for the identification of cells that have completed one cell division. The cells are then harvested and stained, and the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined. A significant increase in the frequency of micronucleated cells compared to the control group indicates a potential for clastogenic or aneugenic activity. For this compound, no such increase was observed up to the cytotoxic or maximum concentration tested[7].

Caption: Workflow for the In Vitro Micronucleus Test.

Skin Sensitization

Experimental Protocol: Skin Sensitization Assessment

Repeated Dose Toxicity

No specific repeated dose toxicity studies were found for this compound itself. However, its safety in this regard is evaluated through read-across to its expected hydrolysis products: phenethyl alcohol and propionic acid[7]. The No Observed Adverse Effect Level (NOAEL) from a 90-day study on phenethyl alcohol is used for risk assessment.

| Study Duration | Species | Route | NOAEL | Basis | Reference |

| 90-day | Sprague Dawley Rat | Dermal | 385 mg/kg/day | Based on phenethyl alcohol | [7] |

Experimental Protocol: 90-Day Dermal Repeated Dose Toxicity Study (on Phenethyl Alcohol)

In the 90-day dermal toxicity study on phenethyl alcohol, the substance was administered daily to the shaved dorsal skin of Sprague Dawley rats (15 rats per sex per dose group) at various concentrations. The study included a control group that received the vehicle only. During the study, the animals were observed for clinical signs of toxicity, and body weight and food consumption were monitored. At the end of the 90-day period, the animals were euthanized, and a comprehensive examination, including hematology, clinical chemistry, and histopathology of major organs, was performed. The NOAEL was determined as the highest dose at which no adverse effects were observed[7].

Caption: Expected metabolic hydrolysis of this compound.

Other Toxicological Endpoints

-

Phototoxicity/Photoallergenicity: Based on UV/Vis absorption spectra, this compound is not expected to be phototoxic or photoallergenic as it shows no significant absorption in the range of 290-700 nm[7].

-

Reproductive and Developmental Toxicity: There is insufficient data on this compound or suitable read-across materials for these endpoints. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, suggesting a low potential for reproductive toxicity at current use levels[7].

Conclusion

The available toxicological data for this compound, supplemented by read-across from structurally related compounds, indicates a low level of concern for human health under the current conditions of use as a fragrance and flavoring ingredient. While further studies on certain endpoints such as inhalation and chronic toxicity would provide a more complete profile, the existing information provides a strong foundation for its continued safe use.

References

- 1. This compound | C11H14O2 | CID 8432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. phenethyl propionate, 122-70-3 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1-Phenylethyl Propionate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a compound is often dictated by its stereochemistry. 1-Phenylethyl propionate (B1217596), a chiral ester, serves as a valuable building block in the synthesis of various bioactive compounds. Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol (B42297) offers an efficient and environmentally benign route to obtain enantiomerically enriched 1-phenylethyl propionate. This application note provides detailed protocols for the enantioselective synthesis of this compound using lipase (B570770), with a focus on practical laboratory implementation.

The principle of this method lies in the kinetic resolution of a racemic mixture of (R,S)-1-phenylethanol. A lipase, serving as a chiral catalyst, selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture containing one enantiomer of the alcohol in high enantiomeric excess (ee) and the propionate ester of the other enantiomer, also with high enantiomeric excess. The success of this resolution is dependent on the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates of the two enantiomers, leading to effective separation.

Data Presentation

The following tables summarize typical quantitative data obtained from lipase-catalyzed kinetic resolutions of 1-phenylethanol and related secondary alcohols. While specific data for the propionylation of 1-phenylethanol is not extensively reported, the data for acetylation provides a strong baseline for expected performance. The provided protocol is adapted from optimized conditions for similar lipase-catalyzed esterifications.[1]

Table 1: Comparison of Different Lipases in the Kinetic Resolution of (R,S)-1-Phenylethanol with Vinyl Acetate

| Lipase Source | Immobilization/Form | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) | E-value | Reference |

| Candida antarctica Lipase B | Novozym 435 | n-Hexane | 42 | ~50 | >99 | >200 | [2] |

| Burkholderia cepacia | Immobilized on Accurel MP 1000 | n-Heptane/[EMIM][BF4] | 37 | 40.1 | 98.9 | >200 | [3] |

| Aspergillus oryzae | Mycelium-bound | Methyl tert-butyl ether | 30 | 46 | >99 | >200 | [4] |

| Candida rugosa | Free powder | Cyclohexane/[EMIM][BF4] | 37 | 49.6 | 94.2 | 113 | [5] |

Table 2: Influence of Acyl Donor on the Kinetic Resolution of (R,S)-1-Phenylethanol Catalyzed by Burkholderia cepacia Lipase

| Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value | Reference |

| Vinyl acetate | n-Heptane/[EMIM][BF4] | 40.1 | 98.9 | >200 | [3] |

| Isopropenyl acetate | n-Heptane/[EMIM][BF4] | 49 | >99 | >200 | [5] |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale kinetic resolution of (±)-1-phenylethanol using immobilized Candida antarctica lipase B (Novozym 435) and propionic acid as the acyl donor.

Materials:

-

(±)-1-Phenylethanol

-

Propionic Acid

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Anhydrous organic solvent (e.g., 2-methyltetrahydrofuran (B130290), n-hexane, or toluene)

-

Molecular Sieves (3Å or 4Å, activated)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hot plate

-

Reaction monitoring equipment (Chiral GC or HPLC)

-

Rotary evaporator

Protocol: Kinetic Resolution of (±)-1-Phenylethanol

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (±)-1-phenylethanol (e.g., 10 mmol).

-

Add anhydrous 2-methyltetrahydrofuran (e.g., 50 mL).[1]

-

Add propionic acid (e.g., 20 mmol, 2 equivalents).[1]

-

Add activated molecular sieves (approximately 100 mg/mL of solvent) to remove the water formed during the esterification, which can inhibit the enzyme and promote the reverse reaction.[1]

-

Allow the mixture to stir for 10-15 minutes to ensure a dry environment.

-

-

Enzyme Addition and Reaction:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral GC or HPLC.

-

The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

-

-

Work-up Procedure:

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted propionic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of (S)-1-phenylethanol and (R)-1-phenylethyl propionate.

-

-

Purification and Analysis:

-

The unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl propionate can be separated by column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess of the separated alcohol and ester using chiral GC or HPLC.

-

Protocol: Analytical Method for Enantiomeric Excess Determination

-

Instrumentation: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column.

-

Chiral Column (Example): Chiralcel OB for HPLC.[2]

-

Mobile Phase (Example for HPLC): A mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detector (for HPLC) or Flame Ionization Detector (FID) (for GC).

-

Procedure:

-

Prepare standard solutions of the racemic 1-phenylethanol and this compound.

-

Inject the standards to determine the retention times of the (R) and (S) enantiomers.

-

Prepare a diluted sample of the reaction mixture or the purified products.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

-

Visualizations

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Caption: Enantioselective acylation pathway.

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol to 1-Phenylethyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic 1-phenylethanol (B42297) is a widely employed method for the production of enantiomerically pure (R)- and (S)-1-phenylethanol, which are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Lipase-catalyzed transesterification is a highly effective technique for this purpose, offering high enantioselectivity under mild reaction conditions.[2][3] This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of 1-phenylethanol to 1-phenylethyl acetate (B1210297).

The fundamental principle of this kinetic resolution lies in the stereoselective acylation of one enantiomer of the racemic alcohol at a significantly higher rate than the other. Lipases, particularly from Candida antarctica (e.g., Novozym 435), exhibit a strong preference for the (R)-enantiomer of 1-phenylethanol, leading to the formation of (R)-1-phenylethyl acetate and leaving behind unreacted (S)-1-phenylethanol.[1]

Data Presentation

The efficiency of the lipase-catalyzed kinetic resolution of 1-phenylethanol is influenced by several factors, including the choice of lipase (B570770), acyl donor, solvent, temperature, and substrate concentration. The following tables summarize quantitative data from various studies to facilitate comparison.

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | Reference |

| Candida antarctica (Novozym 435) | Vinyl acetate | n-Hexane | 42 | 1.25 | ~50 | >99 | >99 | [1] |

| Candida antarctica (Novozym 435) | Vinyl acetate | Toluene (B28343) | 60 | 24 | 92 | 85 | - | [4][5] |

| Burkholderia cepacia | Vinyl acetate | n-Heptane/[EMIM][BF4] | Ambient | - | 40.1 | 98.9 | - | [6] |

| Candida antarctica (Novozym 435) | Ethyl butyrate | - | 60 | - | - | - | - | [2][3][7][8] |

| Steapsin lipase | Vinyl acetate | Hexane | 55 | 24 | - | - | - | [1] |

| B. cenocepacia | - | - | 53.4 | 18.6 | - | - | 99.22 | [1] |

Table 1: Comparison of different lipase systems for the kinetic resolution of 1-phenylethanol.

| Acyl Donor | Advantages | Disadvantages |

| Vinyl acetate | High enantioselectivity, irreversible reaction due to tautomerization of the vinyl alcohol byproduct to acetaldehyde.[6][9] | Potential for environmental and engineering risks.[2][3][7][8] |

| Isopropenyl acetate | Similar advantages to vinyl acetate, with the byproduct being acetone.[6][9] | - |

| Ethyl butyrate | More environmentally and catalyst-friendly alternative to vinyl esters.[2][3][7][8] | The reaction is reversible, which may limit conversion. |

| Ethyl acetate | Readily available and inexpensive. | Can lead to lower reaction rates and requires removal of the ethanol (B145695) byproduct to drive the equilibrium.[10] |

Table 2: Common acyl donors used in the kinetic resolution of 1-phenylethanol.

Experimental Protocols

This section provides a general protocol for the lipase-catalyzed kinetic resolution of 1-phenylethanol. Researchers should optimize the conditions based on their specific requirements and available resources.

Protocol 1: Kinetic Resolution using Novozym 435 and Vinyl Acetate

This protocol is based on optimized conditions for achieving high enantiomeric excess of both the product and the remaining substrate.[1]

Materials:

-

Racemic 1-phenylethanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

n-Hexane (anhydrous)

-

25 mL sealed glass bioreactor

-

Magnetic stirrer with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Chiral HPLC or GC system for analysis

Procedure:

-

To a 25 mL sealed glass bioreactor, add 240 mM of racemic 1-phenylethanol dissolved in 5 mL of n-hexane.

-

Add 11 mg/mL of Novozym 435 to the reaction mixture.

-

Add vinyl acetate to the reaction mixture. A molar ratio of acyl donor to substrate of 2:1 to 5:1 is commonly used.[1]

-

Seal the bioreactor and place it on a magnetic stirrer.

-

Set the stirring rate to 200-400 rpm and the temperature to 42°C.

-

Allow the reaction to proceed for 75 minutes.[1]

-

After the reaction is complete, stop the stirring and heating.

-

Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture containing (R)-1-phenylethyl acetate and (S)-1-phenylethanol.

-

Analyze the conversion and enantiomeric excess of the product and substrate using a chiral HPLC or GC system.

Protocol 2: Dynamic Kinetic Resolution (DKR) using CALB and a Racemization Agent

This protocol combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[4]

Materials:

-

Racemic 1-phenylethanol

-

Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Niobium phosphate (B84403) hydrate (B1144303) (NbOPO4·nH2O) as a racemization agent[4][5]

-

Vinyl acetate

-

Toluene (anhydrous)

-

15 mL glass tube with a screw top cap

-

Thin cotton layers

-

Magnetic stirrer with temperature control

-

Chiral GC system for analysis

Procedure:

-

In a 15 mL glass tube, carefully insert the lipase (10 mg) and the niobium salt (50 mg), separated by thin cotton layers.

-

Add a solution of racemic 1-phenylethanol (0.24 mmol, 30 mg) in toluene (6 mL).

-

Add vinyl acetate (1 mmol, 86 mg).

-

Close the tube and stir the reaction at 700 rpm at 60°C.[4]

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 3, 6, and 24 hours).

-

Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) before analysis.

-

Analyze the conversion and enantiomeric excess of the product using a chiral GC system.

Visualizations

Reaction Scheme

Caption: Lipase-catalyzed kinetic resolution of 1-phenylethanol.

Experimental Workflow

Caption: General experimental workflow for kinetic resolution.

Dynamic Kinetic Resolution (DKR) Concept

Caption: Principle of Dynamic Kinetic Resolution (DKR).

References

- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. research.abo.fi [research.abo.fi]

Application Note: Quantitative Analysis of 1-Phenylethyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

AP-CHEM-024

Abstract

This application note details a robust and sensitive method for the quantification of 1-phenylethyl propionate (B1217596), a common fragrance ingredient, in various sample matrices. The methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode to ensure high selectivity and low detection limits. This protocol is designed for researchers, scientists, and quality control professionals in the fragrance, cosmetic, and pharmaceutical industries.

Introduction

1-Phenylethyl propionate (also known as styralyl propionate) is a widely used fragrance compound valued for its sweet, floral, and fruity aroma. Accurate quantification of this ester is crucial for quality control, formulation development, and regulatory compliance in various consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The high separation efficiency of gas chromatography combined with the sensitive and selective detection offered by mass spectrometry allows for reliable analysis even in complex matrices. This application note provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocol

Materials and Reagents

-

Standards: this compound (CAS No. 120-45-6, ≥98% purity), Internal Standard (IS) such as 1,4-Dibromobenzene or Benzyl Benzoate (≥99% purity).

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Syringes: Gas-tight syringes for standard and sample preparation.

-

Filtration: 0.22 µm PTFE syringe filters.

Standard Preparation

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the selected internal standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.

This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dichloromethane in a volumetric flask.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Liquid Samples (e.g., fragrance oils, liquid cosmetics):

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Add the internal standard to achieve a final concentration of 1 µg/mL in the diluted sample.

-

Dilute to the mark with dichloromethane.

-

Vortex for 1 minute to ensure thorough mixing.

-

If necessary, filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

For Solid or Semi-Solid Samples (e.g., creams, powders):

-

Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of dichloromethane and the internal standard (to achieve a final concentration of 1 µg/mL in the extract).

-

Vortex for 5 minutes to extract the analyte.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Carefully transfer the supernatant (dichloromethane layer) into a clean tube.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Autosampler: For automated injections.

Table 1: GC-MS Method Parameters

| Parameter | Setting |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Parameters for this compound and Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Dwell Time (ms) |

| This compound | 105 | 104 | 122 | 100 |

| Benzyl Benzoate (IS) | 105 | 91 | 212 | 100 |

Note: The choice of internal standard and its corresponding ions should be validated for the specific application to ensure no co-elution with matrix components.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using the prepared standards. The ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion is plotted against the concentration of this compound. The concentration of this compound in the samples is then determined from this calibration curve.

Table 3: Representative Quantitative Data and Method Validation Parameters

| Parameter | Result |

| Linear Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

The data presented in this table are representative and should be validated for each specific laboratory and sample matrix.

Visualizations

References

Application Note and Protocol for the Synthesis of (R)-1-Phenylethyl Propionate

Introduction

(R)-1-Phenylethyl propionate (B1217596) is a chiral ester with applications in the fragrance, flavor, and pharmaceutical industries. Its specific stereochemistry is often crucial for its biological activity and sensory properties, making enantioselective synthesis a critical aspect of its production. This document provides a detailed protocol for the synthesis of (R)-1-Phenylethyl propionate via enzymatic kinetic resolution of racemic 1-phenylethanol. This method is favored for its high selectivity, mild reaction conditions, and environmentally friendly nature, aligning with the principles of green chemistry.[1]